4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride

Medicinal Chemistry Drug Design Physicochemical Profiling

4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride is a synthetic small-molecule building block belonging to the meridianin-alkaloid chemotype, distinguished by a saturated indoline (2,3-dihydroindole) ring linked at N1 to a 2-aminopyrimidine and bearing a bromine atom at the indoline C6 position. The compound is supplied as the hydrochloride salt (molecular formula C₁₂H₁₂BrClN₄, MW 327.61 g/mol) at ≥95% purity , making it suitable as a precursor for focused kinase-inhibitor libraries and as a physicochemical comparator to the natural product Meridianin D.

Molecular Formula C12H12BrClN4
Molecular Weight 327.61
CAS No. 2102410-43-3
Cat. No. B3034708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride
CAS2102410-43-3
Molecular FormulaC12H12BrClN4
Molecular Weight327.61
Structural Identifiers
SMILESC1CN(C2=C1C=CC(=C2)Br)C3=NC(=NC=C3)N.Cl
InChIInChI=1S/C12H11BrN4.ClH/c13-9-2-1-8-4-6-17(10(8)7-9)11-3-5-15-12(14)16-11;/h1-3,5,7H,4,6H2,(H2,14,15,16);1H
InChIKeyMMVUXTCKISDGHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride (CAS 2102410-43-3) – A Saturated Indoline Scaffold for Kinase Probe Development


4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride is a synthetic small-molecule building block belonging to the meridianin-alkaloid chemotype, distinguished by a saturated indoline (2,3-dihydroindole) ring linked at N1 to a 2-aminopyrimidine and bearing a bromine atom at the indoline C6 position [1]. The compound is supplied as the hydrochloride salt (molecular formula C₁₂H₁₂BrClN₄, MW 327.61 g/mol) at ≥95% purity , making it suitable as a precursor for focused kinase-inhibitor libraries and as a physicochemical comparator to the natural product Meridianin D.

Why Meridianin D and Other Bromo-Indole Analogs Cannot Replace 4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride in Structure-Activity Studies


Procurement specialists and medicinal chemists cannot simply substitute this compound with its widely available indole counterpart, Meridianin D (4-(6-bromo-1H-indol-3-yl)pyrimidin-2-amine), because saturation of the indole 2,3-double bond abolishes the planar aromatic topology of the five-membered ring, altering both the three-dimensional geometry presented to kinase ATP-binding pockets and the physicochemical properties critical for cell penetration [1]. Meridianin D has a topological polar surface area (TPSA) of ~64 Ų and a molecular weight of 289.13 g/mol, whereas the saturated indoline analog exhibits a TPSA of 55 Ų and a free-base molecular weight of 291.15 g/mol [2]. These differences in planarity and polarity profile can significantly impact target engagement, selectivity, and pharmacokinetic behavior, rendering the compounds non-interchangeable in quantitative structure–activity relationship (QSAR) models [3].

Quantitative Differentiation Evidence for 4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride Relative to Closest Analogs


Topological Polar Surface Area Reduction vs. Meridianin D Enhances Predicted Membrane Permeability

The target compound's indoline scaffold reduces the TPSA from 63.8 Ų (Meridianin D) to 55.0 Ų, placing it more favorably within the <60 Ų threshold associated with improved blood-brain barrier penetration [1]. This difference arises from the loss of indole NH hydrogen-bond donor character upon N1-linkage to pyrimidine combined with saturation of the C2–C3 bond [2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Non-Planar Indoline Geometry Alters Kinase Hinge-Binding Conformation Relative to Flat Indole Analogs

Saturation of the C2–C3 bond in the indoline ring introduces an sp³-hybridized carbon center, disrupting the planarity of the indole system present in Meridianin D and other natural meridianins [1]. This geometric perturbation alters the vector of the 2-aminopyrimidine hinge-binding motif relative to the bromo-indoline hydrophobic pocket, potentially leading to distinct kinase selectivity profiles [2]. In the meridianin series, the 6-bromo substitution on the indole ring was shown to confer >45-fold selectivity for DYRK1A/CLK1 over other kinases [3].

Kinase Inhibition Structural Biology Molecular Recognition

Hydrochloride Salt Form Provides Aqueous Solubility Advantage for Biochemical Assay Preparation

4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride is supplied as a pre-formed HCl salt (MW 327.61 g/mol), whereas Meridianin D and related indole analogs are typically handled as free bases (Meridianin D free base MW 289.13 g/mol) . The salt form generally enhances aqueous solubility and dissolution rate, reducing the need for DMSO stock solutions at high concentrations and improving reproducibility in biochemical assays . The free base form (CAS 1202765-50-1) is also commercially available but requires separate solubilization optimization .

Assay Development Formulation Compound Handling

C6 Bromine Atom Serves as a Synthetic Handle for Diversification Not Present in Non-Halogenated Indoline Analogs

The bromine atom at the indoline C6 position enables palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) for late-stage diversification, a capability absent in the non-halogenated analog 4-(indolin-1-yl)pyrimidin-2-amine (CAS 1401661-20-8) [1]. In the meridianin SAR, the 6-bromo substituent was critical for achieving nanomolar potency: compounds bearing bromine at C6 or C7 exhibited >45-fold selectivity for DYRK1A/CLK1 kinases over CDK1, CDK5, PKA, and PKG [2]. The bromine atom also contributes to halogen-bonding interactions in kinase active sites, as demonstrated in the Meridianin D co-crystal structures [3].

Parallel Synthesis Medicinal Chemistry Cross-Coupling

Meridianin-Class Antibiofilm Activity Suggests Applications Beyond Kinase Inhibition

Meridianin D and its synthetic analogs have demonstrated antibiofilm activity against Mycobacterium smegmatis (inhibition and dispersion) and methicillin-resistant Staphylococcus aureus (MRSA), with the ability to potentiate colistin efficacy against Gram-negative bacteria [1]. While the specific indoline analog has not been directly tested in published antibiofilm assays, the conserved 6-bromo-2-aminopyrimidine pharmacophore suggests potential activity in this phenotypic space [2]. The indoline scaffold's altered planarity may further differentiate its biofilm inhibition profile from that of Meridianin D [3].

Anti-Virulence Biofilm Disruption Antibiotic Adjuvant

Procurement-Relevant Application Scenarios for 4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride


DYRK1A/CLK1 Focused Kinase Library Design Using the Indoline Chemotype

The 6-bromoindoline scaffold offers a non-planar alternative to the extensively studied indole-based meridianins for probing DYRK1A and CLK1 kinase inhibition [1]. Medicinal chemistry teams can use this compound as a core scaffold for parallel synthesis via Suzuki–Miyaura cross-coupling at the C6 position, generating focused libraries that explore selectivity space inaccessible to flat indole analogs [2]. The >45-fold selectivity window observed for 6-bromo indole derivatives toward DYRK1A/CLK1 over CDK1, CDK5, PKA, and PKG provides a quantitative benchmark for comparative evaluation of the indoline series [1].

Physicochemical Comparator for CNS-Penetrant Kinase Probe Optimization

With a TPSA of 55 Ų (below the 60 Ų threshold for predicted BBB penetration) compared to 64 Ų for Meridianin D, this compound is particularly suited for central nervous system (CNS) kinase programs targeting DYRK1A, which is implicated in Alzheimer's disease and Down syndrome pathology [3]. The hydrochloride salt form simplifies preparation of dosing solutions for in vivo pharmacokinetic studies, making it a practical choice for early-stage CNS drug discovery projects .

Chemical Biology Probe for Bromodomain and Epigenetic Target Screening

The indoline-aminopyrimidine scaffold has emerged in bromodomain inhibitor programs, with structurally related 1-(indolin-1-yl)ethan-1-ones reported as selective TRIM24/BRPF1 bromodomain inhibitors [4]. The C6 bromine atom of the target compound provides a functional handle for installing diverse recognition elements, enabling chemoproteomic profiling of bromodomain-containing proteins beyond the well-characterized BET family [4].

Anti-Virulence Lead Exploration in Antibiotic Adjuvant Programs

Given the established antibiofilm activity of meridianin D analogs against both mycobacterial and staphylococcal species, this indoline variant represents a novel scaffold for structure–activity relationship studies aimed at improving biofilm dispersion potency and colistin sensitization [5]. The compound's 95% purity specification ensures reproducibility in minimum biofilm inhibitory concentration (MBIC) assays .

Quote Request

Request a Quote for 4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.